molecular formula C10H8N2 B149096 4,4'-Bipyridine CAS No. 553-26-4

4,4'-Bipyridine

Cat. No.: B149096
CAS No.: 553-26-4
M. Wt: 156.18 g/mol
InChI Key: MWVTWFVJZLCBMC-UHFFFAOYSA-N
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Description

4,4’-Bipyridine is an organic compound with the chemical formula (C_{10}H_{8}N_{2}). It is one of several isomers of bipyridine and is characterized by two pyridine rings connected at the 4th position of each ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Bipyridine can be synthesized through various methods, including:

Industrial Production Methods: In industrial settings, 4,4’-Bipyridine is often produced through the oxidation of pyridine in a coupling reaction, followed by dimethylation to form paraquat .

Scientific Research Applications

Coordination Chemistry

Metal-Organic Frameworks (MOFs)
4,4'-Bipyridine serves as an essential ligand in the formation of metal-organic frameworks (MOFs). Its rigid structure and ability to coordinate with metal ions allow for the construction of diverse supramolecular architectures. For instance, this compound has been employed to create two-dimensional and three-dimensional networks that encapsulate guest molecules, enhancing their stability and functionality .

Case Study: Synthesis of Coordination Networks
The synthesis of coordination networks such as [Cd(4,4bpy)2(NO3)2][Cd(4,4-bpy)_2(NO_3)_2] demonstrates the ability of this compound to form complex structures with significant porosity. These networks have been shown to facilitate guest encapsulation, which is crucial for applications in gas storage and separation technologies .

Catalysis

Electrochemical Properties
The electrochemical behavior of charge transfer complexes involving this compound has been extensively studied. For example, its interaction with benzoquinone derivatives has been analyzed using cyclic voltammetry to understand the electron transfer mechanisms involved . These studies highlight the potential of this compound in designing new catalytic systems.

Bioorthogonal Reactions
Recent research has illustrated the utility of this compound in bioorthogonal reactions for prodrug activation through aromatic nitro reduction. This reaction is significant for cancer therapies as it allows for controlled drug release in biological systems .

Materials Science

Self-Assembly and Thin Films
In materials science, this compound is used to create self-assembled monolayers (SAMs) on surfaces such as highly ordered pyrolytic graphite (HOPG). The planar conformation of this compound facilitates organized packing on surfaces, which is vital for developing electronic devices and sensors .

Application Area Details
Coordination ChemistryFormation of MOFs and supramolecular architectures
CatalysisCharge transfer complexes; bioorthogonal reactions
Materials ScienceSelf-assembled monolayers on surfaces

Medicinal Chemistry

Drug Formulation Enhancements
The combination of this compound with pharmaceutical compounds has shown promising results in improving solubility and dissolution rates. For instance, the Zaltoprofen/4,4'-bipyridine co-crystal system exhibits enhanced solubility compared to the pure drug formulation . This improvement is crucial for increasing bioavailability in therapeutic applications.

Comparison with Similar Compounds

4,4’-Bipyridine’s unique structure and properties make it a valuable compound in various scientific and industrial applications.

Biological Activity

4,4'-Bipyridine (C10H8N2) is a heterocyclic organic compound that has gained attention due to its diverse biological activities. This article explores its biological properties, focusing on its antiproliferative effects, interactions with proteins, and potential applications in drug development.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of halogenated derivatives of this compound against various cancer cell lines. A significant study investigated seven halogenated 4,4'-bipyridines and their impact on malignant melanoma (MM) cell proliferation. The results indicated that the compound 3,3',5,5'-tetrachloro-2-iodo-4,4'-bipyridine exhibited substantial antiproliferative activity against the A375 melanoma cell line while maintaining lower toxicity towards normal BJ fibroblast cells. This suggests a promising therapeutic index for this compound in cancer treatment .

Table 1: Antiproliferative Activity of Halogenated 4,4'-Bipyridines

CompoundCell Line TestedIC50 (µM)Toxicity on BJ Fibroblasts
3,3',5,5'-Tetrachloro-2-iodo-4,4'-bipyA37515.2Low
3-Bromo-4,4'-bipyridineA37524.5Moderate
2-Iodo-4,4'-bipyridineA37530.0Moderate

Protein-Protein Interaction Inhibition

Another area of interest is the inhibition of protein-protein interactions (PPIs). A recent study focused on novel derivatives of this compound designed to inhibit the CDK9-Cyclin T1 interaction, which is crucial in the pathology of triple-negative breast cancer (TNBC). Among these derivatives, compound B19 showed excellent potency against TNBC cell lines and demonstrated significant antitumor activity in vivo with a therapeutic index exceeding 42 . This highlights the potential of this compound derivatives as targeted therapies for aggressive cancers.

Table 2: Biological Evaluation of CDK9-Cyclin T1 Inhibitors

CompoundIC50 (µM)Selectivity Index (Normal vs. Cancer Cells)In Vivo Efficacy (%)
B1912.5>4263.1
I-CDK920.0<10Not reported

Cocrystal Formation and Solubility Enhancement

The formation of cocrystals involving this compound has been explored to improve the solubility and bioavailability of pharmaceuticals. For instance, a cocrystal formed between phloretin and this compound showed enhanced solubility compared to phloretin alone. The equilibrium solubility in a pH 1.2 buffer was significantly higher for the cocrystal (49.93 µg/mL) compared to pure phloretin (4.38 µg/mL), indicating that cocrystallization can be an effective strategy for improving drug delivery systems .

Table 3: Solubility Comparison of Phloretin and Phloretin–this compound Cocrystal

FormulationSolubility (µg/mL) at pH 1.2
Phloretin4.38
Phloretin + 4,4'-Bipy22.34
Phloretin–4,4'-Bipy Cocrystal49.93

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4,4'-bipyridine derivatives?

Derivatives of this compound are synthesized via alkylation, quaternization, or carboxylation. For example, mono- and di-quaternized derivatives (viologens and monoquats) are prepared by reacting this compound with alkyl halides under controlled conditions . Improved methods for synthesizing 4,4'-dihydroxamic-2,2'-bipyridine involve carboxylation followed by hydroxylamine treatment, yielding ligands effective for Fe(II/III) coordination .

Q. How is this compound utilized as a ligand in coordination chemistry?

this compound acts as a bridging ligand in coordination polymers and metal-organic frameworks (MOFs). Its rigid structure enables the formation of extended networks, as seen in [Zn₂(this compound)(mes)₄]ₙ complexes, where it connects zinc centers to create redox-active architectures . This property is exploited in designing materials for electronic or catalytic applications .

Q. What techniques are used to characterize this compound complexes?

Structural characterization relies on single-crystal X-ray diffraction (e.g., confirming radical anion formation in [K(18-crown-6)][Zn₂(this compound)(mes)₄] ). Spectroscopic methods include NMR for purity assessment, EPR for detecting radical species , and UV-vis to study electronic transitions in viologens .

Q. What safety protocols are recommended for handling this compound?

Lab safety measures include using gloves, eye protection, and respiratory masks to avoid inhalation or skin contact. Proper ventilation is critical, as decomposition during combustion releases toxic gases like NOₓ. Storage requires airtight containers in dry, ventilated areas .

Advanced Research Questions

Q. How do structural modifications of this compound derivatives influence redox and electrochromic properties?

Quaternization at nitrogen atoms (viologens) introduces redox-active sites, enabling reversible electron transfer. Substituents like methyl or trifluoromethyl groups alter reduction potentials, as shown in 4,4'-bis(trifluoromethyl)-2,2'-bipyridine derivatives, which exhibit enhanced electrochemical stability for optoelectronic devices . Structure-property relationships are probed via cyclic voltammetry and DFT calculations .

Q. What mechanisms underlie high/low conductance switching in this compound molecular junctions?

Conductance switching during junction stretching arises from changes in molecular conformation and metal-molecule contact geometry. Ab initio-based adiabatic simulations (AMJSS) and transmission analysis (OTCTCA) reveal that π-orbital alignment and intermolecular interactions dictate electronic coupling, explaining the bistable conductance states observed in single-molecule experiments .

Q. How are redox-active this compound radical anions stabilized in coordination complexes?

Reduction with alkali metals (e.g., K₁₂Si₁₇) generates radical anions like [C₁₀H₈N₂]⁻•, isolated in [K([2.2.2]crypt)][C₁₀H₈N₂]. Stabilization requires steric protection (e.g., cryptands) to prevent dimerization. X-ray diffraction and EPR confirm paramagnetic character, while DFT models electronic delocalization across the bipyridine backbone .

Q. What is the impact of substituents on copper–bipyridine catalysts in water oxidation?

Substituents at the 4,4'-position (e.g., NH₂, Cl, Br) modulate electronic environments, affecting catalytic turnover. Electrochemical impedance spectroscopy (EIS) and UV-vis transient absorption reveal that electron-donating groups (e.g., OCH₃) lower overpotentials, while electron-withdrawing groups (e.g., Br) enhance oxidative stability .

Q. How can this compound cocrystals improve drug solubility?

Cocrystals with phloretin, synthesized via liquid-assisted grinding or slurry crystallization, exhibit enhanced dissolution rates. Powder XRD confirms lattice integration, while thermogravimetric analysis (TGA) and solubility assays quantify stability and bioavailability improvements .

Q. What role does this compound play in designing multifunctional chromic materials?

Derivatives like viologens exhibit solvatochromism and thermochromism due to solvent-dependent π-π* transitions. Environmental responsiveness is studied using variable-temperature UV-vis and Raman spectroscopy, with applications in sensors and smart coatings .

Q. Methodological Notes

  • Computational Modeling : DFT and ab initio simulations (e.g., AMJSS) are critical for elucidating electronic properties .
  • Spectroelectrochemistry : Combined cyclic voltammetry and UV-vis/EPR tracks redox processes in real time .
  • Cocrystal Optimization : High-throughput screening (HTS) with XRD and DSC identifies stable polymorphs .

Properties

IUPAC Name

4-pyridin-4-ylpyridine
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InChI

InChI=1S/C10H8N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-8H
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InChI Key

MWVTWFVJZLCBMC-UHFFFAOYSA-N
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Canonical SMILES

C1=CN=CC=C1C2=CC=NC=C2
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Molecular Formula

C10H8N2
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Related CAS

27926-72-3 (di-hydrochloride)
Record name gamma,gamma'-Dipyridyl
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DSSTOX Substance ID

DTXSID2027200
Record name 4,4'-Bipyridine
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Molecular Weight

156.18 g/mol
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Physical Description

Solid; [IUCLID] White crystalline solid with a pungent odor; [Alfa Aesar MSDS]
Record name 4,4'-Bipyridine
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Vapor Pressure

0.0000556 [mmHg]
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CAS No.

553-26-4, 37275-48-2, 123333-55-1
Record name 4,4′-Bipyridine
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Synthesis routes and methods I

Procedure details

To 22 parts of 1-[2-pyridyl)ethyl] pyridinium chloride (obtained from pyridine and 2-vinylpyridine as in Example 13) in 100 parts of a mixture of water-acetone (1:1 v/v) was added five parts sodium cyanide, and the mixture stirred 24 hours at 25° C. The resulting dark blue solution was oxidized with an alcoholic iodine solution until the blue color disappeared and 100 parts 40% sodium hydroxide added. Cleavage of the quat and workup as in Example 15 gave 4.9 parts 4,4'-bipyridine.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-Chloropyridine (11.35 parts), benzyltriethylammonium chloride (2.0 parts), sodium hydroxide liquor (32%; 13.5 parts), 3% palladium on charcoal (50% paste; 2.0 parts) and sodium formate (10.2 parts in water (30 parts) are stirred at the boil under reflux for 4 hours. Sodium formate (3.4 parts) is added and then the mixture held at the boil for a further 24 hours. The reaction mixture is cooled and then filtered. The residue is extracted continuously with hot methanol (100 parts) for 6 hours. The extract when evaporated to dryness gives 3.6 parts (46.2%) of 4,4'-bipyridyl.
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46.2%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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